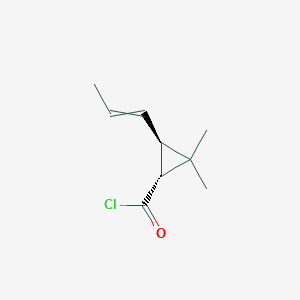
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a prop-1-en-1-yl group and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 2,2-dimethyl-3-(prop-1-en-1-yl)cyclopropane with thionyl chloride (SOCl₂) under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of thionyl chloride and the potential hazards associated with large-scale chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂):
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Electrophiles (e.g., halogens, hydrogen halides): Used in addition reactions.
Major Products Formed
Amides, Esters, Thioesters: Formed from substitution reactions.
Halogenated Compounds: Formed from addition reactions.
Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The prop-1-en-1-yl group can undergo addition reactions, further expanding the compound’s reactivity profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
Uniqueness
The presence of the carbonyl chloride group in (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride makes it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from similar compounds with less reactive functional groups, such as carboxylic acids or alcohols.
Eigenschaften
CAS-Nummer |
240494-65-9 |
|---|---|
Molekularformel |
C9H13ClO |
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
(1R,3R)-2,2-dimethyl-3-prop-1-enylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-4-5-6-7(8(10)11)9(6,2)3/h4-7H,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
ZCALQKDFVSESJQ-RQJHMYQMSA-N |
Isomerische SMILES |
CC=C[C@@H]1[C@H](C1(C)C)C(=O)Cl |
Kanonische SMILES |
CC=CC1C(C1(C)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


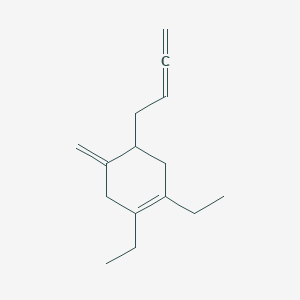
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
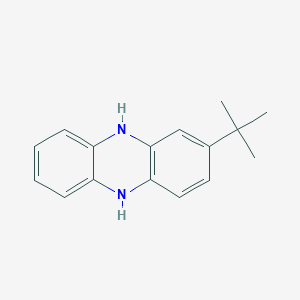
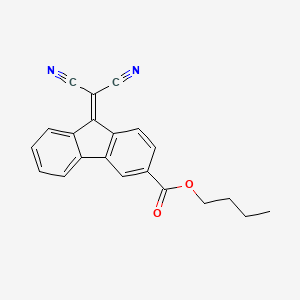
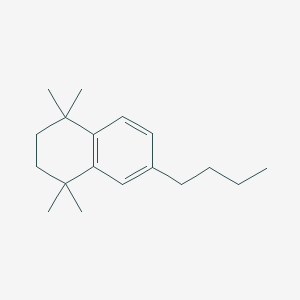

![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)

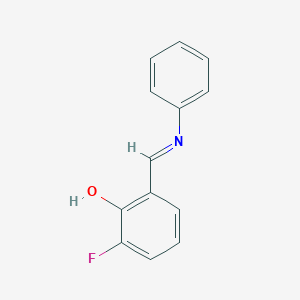
![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)
![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)

![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
